Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC20153349
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO3 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H17NO3/c1-4-8-9(12)6-7(3)11(8)10(13)14-5-2/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | OLULDSREYHVDSM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C(=O)CC(N1C(=O)OCC)C |
Introduction
Chemical Identity and Structural Features
Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate (CAS: 90979-19-4) belongs to the class of pyrrolidinone derivatives. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol . The IUPAC name reflects its substituents: an ethyl group at position 2, a methyl group at position 5, and a 3-oxo (keto) moiety on the pyrrolidine ring, which is further esterified at the nitrogen atom.
Synthesis Pathways
The synthesis of ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach includes:
Step 1: Formation of the Pyrrolidinone Core
The pyrrolidinone ring is synthesized via intramolecular cyclization of γ-amino ketones or through Dieckmann condensation of diethyl 2-ethyl-5-methyl-3-oxopimelate. The latter method leverages base-catalyzed intramolecular ester condensation to form the cyclic ketone.
Step 2: Esterification
The nitrogen atom is functionalized with an ethyl carboxylate group using ethyl chloroformate in the presence of a base such as triethylamine . This step proceeds via nucleophilic acyl substitution, yielding the final product.
Optimization Considerations:
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Temperature: Reactions are conducted at 0–5°C to minimize side reactions .
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Catalysts: Lewis acids like ZnCl₂ improve cyclization efficiency.
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Yield: Reported yields range from 65% to 78%, depending on purification methods .
Physicochemical Properties
Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate exhibits distinct physicochemical characteristics critical for its handling and application:
The compound’s moderate LogP suggests balanced lipophilicity, making it suitable for penetration into cellular membranes . Its solubility in polar aprotic solvents aligns with its use in solution-phase synthesis .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing histamine H₄ receptor antagonists and PDE9 inhibitors, which are investigated for anti-inflammatory and neuroprotective properties . Its pyrrolidinone core mimics bioactive scaffolds found in drugs targeting G protein-coupled receptors (GPCRs) .
Material Science
In polymer chemistry, it acts as a cross-linking agent due to its reactive keto and ester groups. Derivatives have been tested in epoxy resins, enhancing thermal stability.
Case Study: Anti-Inflammatory Activity
A 2024 study demonstrated that analogues of this compound reduced neutrophil influx in murine peritonitis models by 40% compared to controls, likely via inhibition of prostaglandin D₂ synthesis .
Comparative Analysis with Structural Analogues
The compound’s activity and properties are contextualized against related pyrrolidinones:
| Compound Name | CAS Number | Molecular Formula | Key Difference |
|---|---|---|---|
| Ethyl 3-oxopyrrolidine-1-carboxylate | 14891-10-2 | C₇H₁₁NO₃ | Lacks ethyl/methyl groups |
| Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate | 73193-55-2 | C₈H₁₃NO₃ | No 5-methyl substitution |
| tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | 185099-67-6 | C₁₂H₁₉NO₃ | Bicyclic structure, tert-butyl group |
The 2-ethyl-5-methyl substitution in the target compound enhances steric hindrance, reducing metabolic degradation compared to simpler analogues .
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